N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide
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Overview
Description
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Attachment of the Piperidine Ring: The piperidine ring can be attached through nucleophilic substitution reactions, where the indole derivative reacts with 4-methylpiperidine.
Final Assembly: The final step involves the reaction of the intermediate with diethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Used in the development of new therapeutic agents due to its potential biological activities.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Biochemistry: Used in the study of metabolic pathways and enzyme mechanisms.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide: Known for its diverse biological activities.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
4-methylpiperidine: Used in the synthesis of various bioactive compounds.
Uniqueness
This compound is unique due to its complex structure, which combines the indole core with a piperidine ring and an acetyl group. This unique combination enhances its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-8-6-7-9-19(17)25)21(27)22(28)24-12-10-16(3)11-13-24/h6-9,14,16H,4-5,10-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXCQXDEUFTRLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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